molecular formula C23H24ClN3O3 B2895352 1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-ethylpiperazine hydrochloride CAS No. 2097931-25-2

1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-ethylpiperazine hydrochloride

Cat. No. B2895352
CAS RN: 2097931-25-2
M. Wt: 425.91
InChI Key: WZGYIGQIUIJENQ-UHFFFAOYSA-N
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Description

1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-ethylpiperazine hydrochloride is a compound that is part of a series of 4-aminoquinolines bearing a 1,3-benzodioxole moiety . It is a nitrogen-containing heterocyclic aromatic compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • The chemistry of quinoline derivatives, including those related to "1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-ethylpiperazine hydrochloride," involves the synthesis of novel compounds with potential biological activities. For example, the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts highlights the use of quinoline derivatives in catalysis and synthesis processes (Facchetti et al., 2016).

Biological Activity

  • Some studies have focused on the antibacterial and antifungal activities of quinoline derivatives. For instance, new pyrazoline and pyrazole derivatives bearing quinoline units have been synthesized and tested for their antimicrobial properties (Hassan, 2013). This demonstrates the potential of such compounds in developing new antimicrobial agents.

Heterocyclic Chemistry

  • The exploration of heterocyclic chemistry involving quinoline derivatives is evident in the synthesis of phenoxydifluoromethyl substituted nitrogen heterocycles. This research offers insights into designing biologically active heterocycles, indicating the versatility of quinoline derivatives in medicinal chemistry (Solodukhin et al., 2004).

Applications in Drug Discovery

  • In drug discovery, quinoline derivatives, including those structurally related to "1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-ethylpiperazine hydrochloride," have been investigated for their potential as ligands for various receptors, indicating their potential in the development of new therapeutic agents. For example, the fragment-based design of new H4 receptor ligands with anti-inflammatory properties in vivo highlights the relevance of quinoline derivatives in pharmacology (Smits et al., 2008).

properties

IUPAC Name

[8-(4-ethylpiperazin-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl]-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3.ClH/c1-2-25-8-10-26(11-9-25)22-17-12-20-21(29-15-28-20)13-19(17)24-14-18(22)23(27)16-6-4-3-5-7-16;/h3-7,12-14H,2,8-11,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGYIGQIUIJENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCO4)C(=O)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-ethylpiperazine hydrochloride

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